![molecular formula C15H17FN2O2 B2584183 N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2361745-23-3](/img/structure/B2584183.png)
N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide, also known as FMP , is a synthetic organic compound. Its chemical structure comprises a pyrrolidine ring, a fluorine-substituted phenyl group, and an enamide moiety. The presence of the pyrrolidine ring suggests potential biological activity, as this scaffold has been widely explored in drug discovery .
Synthesis Analysis
The synthesis of FMP involves several steps. One common approach is the construction of the pyrrolidine ring from suitable precursors. Researchers have reported various synthetic strategies, including cyclization reactions and functionalization of preformed pyrrolidine rings. The choice of synthetic route impacts the stereochemistry of FMP, which, in turn, influences its biological profile .
Molecular Structure Analysis
The molecular structure of FMP is critical for understanding its interactions with biological targets. The pyrrolidine ring introduces stereogenic centers, leading to different stereoisomers. These spatial orientations affect binding modes to enantioselective proteins. Researchers have investigated the influence of substituents on the phenyl ring and the carbonyl group, aiming to optimize FMP’s pharmacological properties .
Chemical Reactions Analysis
FMP may participate in various chemical reactions, such as nucleophilic substitutions, amidations, and conjugate additions. Understanding its reactivity is essential for designing derivatives with improved properties. Researchers have explored modifications at the carbonyl position, the phenyl ring, and the pyrrolidine nitrogen to enhance FMP’s stability and bioactivity .
Physical And Chemical Properties Analysis
- Chemical Properties : FMP’s chemical behavior includes its reactivity toward acids, bases, and oxidizing agents. Analyzing its pKa, logP, and other physicochemical parameters aids in predicting its behavior in biological systems .
Mecanismo De Acción
While specific information on FMP’s mechanism of action remains scarce, its structural features suggest potential interactions with biological macromolecules. Computational studies and binding assays are necessary to elucidate its target proteins, cellular pathways, and potential therapeutic applications. Investigating FMP’s binding pockets and binding affinities will provide valuable insights .
Safety and Hazards
Safety assessments are crucial before considering FMP for clinical use. Toxicity studies, metabolic profiling, and potential adverse effects should be thoroughly investigated. Researchers must evaluate its potential for drug–drug interactions, genotoxicity, and organ-specific toxicity. Proper handling, storage, and disposal protocols are essential to minimize risks .
Propiedades
IUPAC Name |
N-[4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-3-13(19)17-12-6-4-11(5-7-12)14(20)18-9-8-15(2,16)10-18/h3-7H,1,8-10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDJVVLAHXAWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

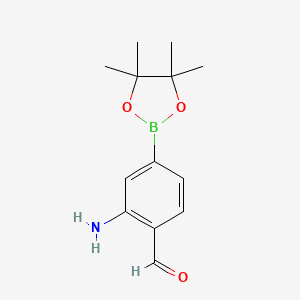
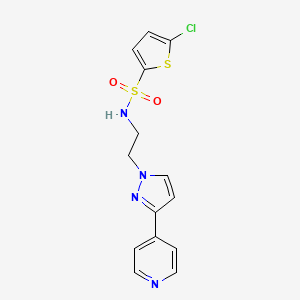
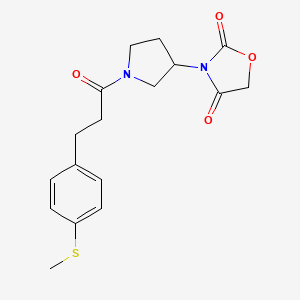
![Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2584109.png)
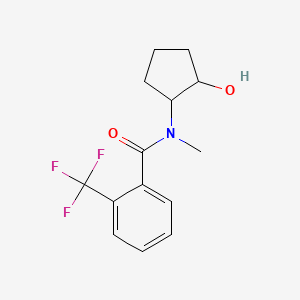
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2584111.png)

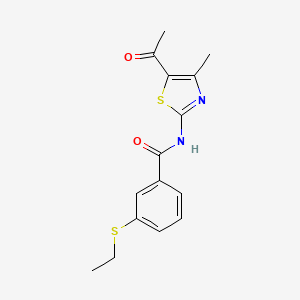
![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2584115.png)


![2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2584119.png)
![(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2584121.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2584123.png)